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Compound of Interest

2-Fluoro--6-methoxy-4-
Compound Name: ] ]
methylphenylboronic acid

Cat. No.: B1446511

2-Fluoro-6-methoxy-4-methylphenylboronic acid is a polysubstituted aromatic building block of
significant interest in medicinal chemistry and materials science. Its unique substitution pattern,
featuring an ortho-fluoro, an ortho-methoxy, and a para-methyl group, imparts a distinct
combination of steric and electronic properties. This guide provides a comprehensive overview
of its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying
principles that govern its utility in complex molecule synthesis. As a senior application scientist,
the goal is to not only present protocols but to elucidate the causal chemistry that makes this
reagent a powerful tool for innovation. Boronic acids are renowned for their role in the Nobel
Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon
bond formation[1][2]. The specific arrangement of substituents on this particular phenylboronic
acid allows for fine-tuning of reactivity and the introduction of complex, three-dimensional
architectures often sought in drug discovery programs[3].

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a reagent are fundamental to its handling, storage,
and application in synthesis. 2-Fluoro-6-methoxy-4-methylphenylboronic acid is a stable, solid
compound under standard conditions.

Core Properties

The key identifiers and physical properties are summarized in the table below. The purity and
solid form make it convenient for weighing and dispensing in a laboratory setting.
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Property Value Source
CAS Number 1451392-08-7

Molecular Formula CsH10BFOs

Molecular Weight 183.97 g/mol Calculated
Appearance Solid

Purity Typically =98%

Canonical SMILES

COC1=C(C=C(C=C1C)F)B(O)
o)
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Structural and Electronic Influences

The reactivity of 2-Fluoro-6-methoxy-4-methylphenylboronic acid is dictated by the interplay of

its three substituents. Understanding these influences is critical for predicting its behavior and

optimizing reaction conditions.

¢ 0-Fluoro Group: The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I)

due to its high electronegativity, which increases the Lewis acidity of the boron center[4][5]. It

also has a moderate, electron-donating resonance effect (+R). In the ortho position, the

fluorine atom can form an intramolecular hydrogen bond with the boronic acid's hydroxyl

group, a phenomenon known to enhance stability and influence acidity[4][6].

e 0-Methoxy Group: The methoxy group is a strong resonance donor (+R) and a moderate

inductive withdrawer (-1). As a powerful ortho, para-director, its primary role in the synthesis

of this molecule is to direct metallation. In reactions, its steric bulk, combined with the

adjacent fluorine, significantly shields the boronic acid moiety.

e p-Methyl Group: The methyl group is a weak inductive electron donor (+l), slightly increasing

the electron density of the aromatic ring.

The combined steric hindrance from the two ortho substituents is a defining feature, potentially

slowing the rate of transmetalation in cross-coupling reactions but also offering opportunities for
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achieving unique selectivity in complex systems[7].

Predicted Spectroscopic Data

While a published spectrum for this specific molecule is not readily available, a predicted *H
NMR spectrum can be extrapolated from known chemical shift principles and data from
analogous structures[8][9].

Predicted

. . . Coupling .
Nucleus Chemical Shift  Multiplicity Assignment
Constant (Hz)
(ppm)

H ~8.0-8.5 brs - B(OH)2

1H ~6.6-6.8 d J(H,F) = 8-10 Ar-H (meta to F)
Ar-H (ortho to

H ~6.5-6.7 S -
Me)

1H ~3.8-4.0 S - OCHs

H ~2.3-2.5 S - Ar-CHs

19F ~-110to -120 S - Ar-F

up ~+28 to +32 brs - B(OH)2

Note: Predicted values are in CDCIls or DMSO-ds. Broad signals for B(OH)z and 1B are
characteristic due to quadrupolar relaxation and exchange.

Synthesis Pathway: Directed Ortho-Lithiation

The most logical and convergent synthetic route to 2-Fluoro-6-methoxy-4-methylphenylboronic
acid is through a directed ortho-lithiation (DoM) strategy. This powerful technique utilizes a
directing metalating group (DMG) to position a strong base for regioselective deprotonation of
an aromatic ring[10][11].

Rationale and Workflow
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In this case, the methoxy group on the precursor, 3-fluoro-5-methylanisole, serves as an
excellent DMG. The workflow involves the chelation of an organolithium base to the methoxy
oxygen, which delivers the base to the adjacent ortho position for proton abstraction. The
resulting aryllithium intermediate is then quenched with a boron electrophile.

1. n-BulLi or s-BuLi, THF

Substrate:
> 78 °C

3-Fluoro-5-methylanisole

2. B(O-iPr)3

Aryllithium Intermediate
-78 °C to RT

(in situ)

Boronate Ester Intermediate @kaup (e.g., HCl aq.)

Product:

2-Fluoro-6-methoxy-4-
methylphenylboronic acid

Click to download full resolution via product page

Caption: Synthetic workflow via directed ortho-lithiation.
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Detailed Synthesis Protocol

This protocol is a robust, self-validating procedure for the laboratory-scale synthesis of the title
compound.

Materials:

e 3-Fluoro-5-methylanisole

e Anhydrous Tetrahydrofuran (THF)

 n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes (typically 1.6 M or 2.5 M)
 Triisopropyl borate (B(O-iPr)s)

e Hydrochloric acid (HCI), 2 M aqueous solution

o Ethyl acetate, Hexanes, Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)

Procedure:

» Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and nitrogen inlet, add 3-fluoro-5-methylanisole (1.0 eq). Dissolve in
anhydrous THF (approx. 0.2 M concentration).

« Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi or s-
BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70
°C.

o Causality Insight: The methoxy group directs the BuLi base to the C2 position. Maintaining
a low temperature is critical to prevent side reactions, such as decomposition of the
organolithium species or potential aryne formation, which can occur with ortho-halo-lithium
species at higher temperatures[12]. s-BuLi is more reactive and can be advantageous for
sluggish lithiations but requires stricter temperature control.
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e Stirring: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryllithium can
sometimes be observed as a slight color change or precipitation.

e Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq)
dropwise. This is a highly exothermic reaction.

o Causality Insight: The highly nucleophilic aryllithium attacks the electrophilic boron atom of
the borate ester. Excess borate is used to ensure complete consumption of the valuable
lithium intermediate.

o Warm-up: After the addition is complete, allow the reaction to slowly warm to room
temperature and stir overnight (or for at least 4 hours).

o Workup & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench by
adding 2 M HCI solution until the pH is ~1-2. Stir vigorously for 1 hour.

o Causality Insight: The acidic workup hydrolyzes the boronate ester intermediate to the
desired boronic acid and protonates any remaining base.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl
acetate (3x). Combine the organic layers, wash with water, then brine.

 Purification: Dry the combined organic layers over anhydrous MgSOu4, filter, and concentrate
under reduced pressure. The crude solid can be purified by recrystallization (e.g., from an
ethyl acetate/hexanes mixture) or by silica gel chromatography to yield the final product.

» Validation: Confirm the structure and purity of the product using *H NMR, 3C NMR, and
mass spectrometry.

Chemical Reactivity and Applications

The primary utility of 2-Fluoro-6-methoxy-4-methylphenylboronic acid lies in its application as a
coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-
Miyaura coupling.

The Suzuki-Miyaura Coupling Reaction

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This reaction forges a C(sp?)-C(sp?) bond between the boronic acid and an aryl or vinyl
halide/triflate, and it is a cornerstone of pharmaceutical and materials synthesis[2][13].
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Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling

Objective: To couple 2-Fluoro-6-methoxy-4-methylphenylboronic acid with a generic aryl
bromide (e.g., 4-bromoanisole).
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Materials:

2-Fluoro-6-methoxy-4-methylphenylboronic acid (1.2 eq)

Aryl Bromide (1.0 eq)

Palladium Catalyst: Pd(PPhs)a (2-5 mol%) or Pd(dppf)Clz (2-5 mol%)

Base: K2COs, Cs2C0s3, or KsPOa (2.0-3.0 eq)

Solvent: Dioxane/Water (e.g., 4:1), Toluene/Water, or DMF

Inert atmosphere (Nitrogen or Argon)
Procedure:

e Reactor Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq), 2-Fluoro-
6-methoxy-4-methylphenylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the
base (2.5 eq).

o Causality Insight: Using a slight excess of the boronic acid ensures complete consumption
of the often more expensive aryl halide. The choice of base is critical; it activates the
boronic acid to form a more nucleophilic boronate species, facilitating transmetalation[14].
Cs2CO0s is often effective for sterically hindered partners.

e Solvent Addition: Evacuate and backfill the flask with an inert gas (3x cycles). Add the
degassed solvent system via syringe.

o Causality Insight: Oxygen must be excluded as it can oxidize the Pd(0) catalyst, rendering
it inactive. Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw
cycles) is essential for reproducible results.

» Reaction: Heat the mixture with vigorous stirring. Typical temperatures range from 80-110
°C. Monitor the reaction progress by TLC or LC-MS.

o Causality Insight: The steric hindrance from the ortho-fluoro and ortho-methoxy groups
may require higher temperatures, longer reaction times, or the use of specialized catalysts
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with bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the transmetalation and
reductive elimination steps[15].

o Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate
and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

 Purification: Wash the filtrate with water and brine. Dry the organic layer over NazSOa, filter,
and concentrate. Purify the crude product by flash column chromatography.

Applications in Drug Discovery

This building block is particularly valuable for synthesizing inhibitors of kinases and other
enzymes where precise vectoral positioning of substituents is key to achieving potency and
selectivity[16]. The fluoro and methoxy groups can serve as hydrogen bond acceptors or
metabolic blocking points, while the overall substitution pattern provides a rigid scaffold to
orient other pharmacophoric elements.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. While a specific
safety data sheet (SDS) for this compound is not widely published, data from structurally similar
arylboronic acids provide a reliable guide[17].

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory
irritation (H335). Handle in a well-ventilated fume hood.

o Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and
chemical-resistant gloves (e.qg., nitrile).

o Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly
after handling.

o Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert
atmosphere, as boronic acids can slowly dehydrate to form cyclic boroxine anhydrides[18].

Conclusion
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2-Fluoro-6-methoxy-4-methylphenylboronic acid is more than just another reagent; it is a
specialized tool for overcoming specific synthetic challenges. Its value lies in the precise
arrangement of sterically demanding and electronically influential substituents around the
reactive boronic acid core. By understanding the principles of its synthesis via directed ortho-
lithiation and its reactivity in Suzuki-Miyaura coupling, researchers can leverage its unique
properties to construct complex molecular architectures that are central to advancing drug
discovery and materials science. The self-validating protocols provided herein serve as a
reliable foundation for the successful application of this versatile building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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